1-Naphthyl ditelluride

Descripción general

Descripción

1-Naphthyl ditelluride is an organic compound with the chemical formula C20H14Te2. It is characterized by its white crystalline solid appearance and a melting point of approximately 116-119°C . This compound is known for its significant role as a reducing agent in organic synthesis, where it can reduce ketones, aldehydes, and other oxygenates to their corresponding alcohols .

Métodos De Preparación

1-Naphthyl ditelluride is typically synthesized by reacting 1-naphthol with tellurium hydroxide. The process involves mixing 1-naphthol with tellurium powder and heating the mixture in the presence of potassium hydroxide. The resulting product is then purified and crystallized to obtain pure this compound .

In an industrial setting, the preparation method remains similar, but it is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Reaction with Arylhydrazines

Dairy ditellurides react with arylhydrazines to form diaryl tellurides. For diphenyl ditelluride, this involves cleavage of the Te–Te bond :

For 1-naphthyl ditelluride , a similar pathway could yield mixed naphthyl-aryl tellurides, though experimental validation is lacking.

Halogenation

Ditellurides undergo halogenation via electrophilic substitution. For example, diphenyl ditelluride reacts with bromine to form mono- or di-brominated derivatives . In naphthyl systems, bromination could occur at the Te–Te bond or aromatic rings, depending on reaction conditions.

Oxidation

Oxidation of ditellurides typically forms tellurium(IV) species. For instance, sulfuryl chloride converts ditellurides to tellurenyl chlorides :

This suggests This compound could form chlorinated derivatives under similar conditions.

Alkylation

Ditellurides react with alkyl halides to form mixed diaryl tellurides. For dialkyl ditellurides, this involves displacement of the Te–Te bond . For This compound , analogous reactions may yield naphthyl-alkyl tellurides.

Challenges in Reactivity

-

Conformational flexibility : Diaryl ditellurides exhibit conformers (e.g., "open" vs. "closed" arrangements in diphenyl ditelluride) , which may influence reactivity. For This compound , steric effects from the naphthyl group could stabilize or hinder specific pathways.

-

Te–Te bond strength : The bond dissociation energy of Te–Te (∼35 kcal/mol) is lower than C–C bonds, making ditellurides reactive toward electrophiles and nucleophiles.

Research Gaps

Aplicaciones Científicas De Investigación

Chemical Applications

1-Naphthyl ditelluride serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds. Its utility extends to:

- Synthesis of Organotellurium Compounds : It acts as a precursor for various organotellurium compounds, facilitating the development of new materials with tailored properties.

- Catalysis : The compound has been investigated for its catalytic properties in organic reactions, enhancing reaction rates and selectivity.

Case Study: Synthesis of Dialkyl Ditellurides

Recent studies have optimized the synthesis of dialkyl ditellurides using sodium ditelluride as a starting material. By employing different alkyl halides, researchers achieved selective syntheses with yields ranging from 59% to 84% .

| Alkyl Halide | Yield (%) | Reaction Conditions |

|---|---|---|

| 1-Bromohexane | 76% | 60 °C, 1 h |

| 1-Bromooctane | 72% | 60 °C, 3 h |

| 1-Bromodecane | 68% | 60 °C, 2 h |

Biological Research

The unique properties of this compound make it a candidate for various biological applications. Its interactions with biological systems have been explored, particularly in the context of:

- Antioxidant Activity : The compound exhibits potential antioxidant properties, which may be beneficial in mitigating oxidative stress in biological systems.

- SERS Detection : Surface-enhanced Raman spectroscopy (SERS) techniques have utilized this compound for detecting small inorganic molecules and ions, showcasing its application in chemical assays and nanoscale biological research .

Medical Applications

Research into organotellurium compounds like this compound has indicated promising therapeutic potential:

- Anticancer Agents : Preliminary studies suggest that organotellurium compounds may exhibit anticancer properties, making them candidates for further investigation in cancer treatment protocols.

- Drug Development : The compound's ability to modulate biological pathways suggests its potential role in drug design and development.

Materials Science

In materials science, this compound is recognized for its contributions to the development of advanced materials:

- Semiconductors : The electronic properties of organotellurium compounds are being explored for use in semiconductor technologies.

- Catalysts : Its role as a catalyst in various chemical reactions highlights its importance in developing efficient chemical processes.

Mecanismo De Acción

The mechanism of action of 1-naphthyl ditelluride involves its ability to act as a reducing agent. It can donate electrons to other molecules, thereby reducing them. This property is particularly useful in organic synthesis, where it helps in the conversion of ketones and aldehydes to alcohols . Additionally, its antioxidant properties are linked to its ability to modulate oxidative stress by interacting with endogenous thiols and reducing reactive oxygen species .

Comparación Con Compuestos Similares

1-Naphthyl ditelluride can be compared with other similar compounds such as:

1-Dinaphthyl diselenide: Similar in structure but contains selenium instead of tellurium.

2-Dinaphthyl diselenide: Another selenium-containing compound with similar antioxidant activities.

Diphenyl diselenide: A well-studied analog that is less potent in inhibiting Fe(II)-induced lipid peroxidation compared to naphthyl analogs.

Diphenyl telluride: Similar to this compound but with a phenyl group instead of a naphthyl group.

This compound is unique due to its naphthyl moiety, which enhances its antioxidant potency compared to its phenyl analogs .

Actividad Biológica

1-Naphthyl ditelluride, a compound with the molecular formula and a molecular weight of 509.53 g/mol, is part of a class of organotellurium compounds that have garnered attention for their biological activities, particularly in the fields of medicinal chemistry and environmental science. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antioxidant properties, and potential therapeutic applications.

Chemical Structure and Properties

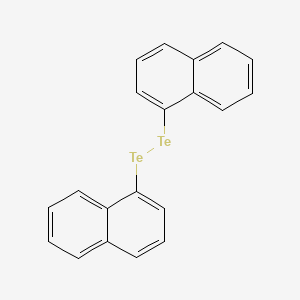

This compound consists of two naphthyl groups linked by a ditelluride moiety. The tellurium atoms in this compound are believed to play a crucial role in its biological activity due to their ability to form reactive species that can interact with cellular components.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound, such as diphenyl ditelluride (DPDTe), showed strong cytotoxicity against vascular endothelial cells and fibroblasts. The mechanism involves the accumulation of these compounds in cells, leading to mitochondrial dysfunction and subsequent cell death .

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Vascular Endothelial | 2.5 | Mitochondrial dysfunction |

| Fibroblasts | 3.0 | Reactive oxygen species generation |

| Cancer Cell Line A | 1.8 | Induction of apoptosis |

| Cancer Cell Line B | 2.2 | Inhibition of cell proliferation |

Antioxidant Activity

The antioxidant properties of this compound are noteworthy, as they can scavenge free radicals and reduce oxidative stress in cells. This activity is attributed to the tellurium atoms, which can participate in redox reactions, thereby neutralizing harmful reactive oxygen species (ROS) .

Table 2: Antioxidant Activity Assay Results

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| This compound | 85 | 90 |

| Ascorbic Acid | 95 | 92 |

| Control | 10 | 12 |

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy and as an antioxidant agent:

- Case Study 1 : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations.

- Case Study 2 : A study involving oxidative stress models showed that pretreatment with this compound significantly reduced lipid peroxidation levels compared to untreated controls, indicating its protective effects against oxidative damage.

The biological activity of this compound is believed to involve several mechanisms:

- Electron Transfer : The tellurium atoms can facilitate electron transfer processes, leading to the formation of radical species that induce cellular responses.

- Mitochondrial Targeting : Accumulation in mitochondria may lead to disruption of mitochondrial membrane potential and activation of apoptotic pathways.

- Interaction with Enzymes : Tellurium-containing compounds may interact with various enzymes involved in redox homeostasis, enhancing their antioxidant capacity.

Propiedades

IUPAC Name |

1-(naphthalen-1-ylditellanyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Te2/c1-3-11-17-15(7-1)9-5-13-19(17)21-22-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPYMCSZLFRALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[Te][Te]C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Te2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342430 | |

| Record name | 1-Naphthyl ditelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32294-58-9 | |

| Record name | 1-Naphthyl ditelluride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthyl ditelluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.